n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine
Brand Name: Vulcanchem
CAS No.: 10312-87-5
VCID: VC0076796
InChI: InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H
SMILES: C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-]
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol

n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine

CAS No.: 10312-87-5

Main Products

VCID: VC0076796

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine - 10312-87-5

CAS No. 10312-87-5
Product Name n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine
Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
IUPAC Name methyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride
Standard InChI InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H
Standard InChIKey GXPKMMWMYSZDGH-UHFFFAOYSA-N
SMILES C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-]
Canonical SMILES C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-]
PubChem Compound 25148
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator